Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 . This compound holds great potential in scientific research, with diverse applications ranging from drug synthesis to materials science.
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate” is1S/C9H8F3NO3/c1-15-7-4-5 (8 (14)16-2)3-6 (13-7)9 (10,11)12/h3-4H,1-2H3
. This indicates the connectivity and hydrogen count of the molecule, but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
“Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate” has a molecular weight of 235.16 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is often found in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be used in the synthesis of new drug molecules, particularly those targeting diseases where modulation of protein interactions or enzyme activities is beneficial.
Agrochemical Synthesis
Compounds with a trifluoromethyl group are key ingredients in the development of agrochemicals . Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate could serve as an intermediate in creating pesticides or herbicides, offering potential improvements in potency and selectivity for target species.
Fluorine Chemistry Research
As fluorine-containing compounds are significant in pharmaceutical growth, this compound can be a subject of research in fluorine chemistry, exploring its reactivity and incorporation into various molecular frameworks .
properties
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-3-5(8(14)16-2)6(4-13-7)9(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWNFBUQBUQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191147 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate | |
CAS RN |
1227595-16-5 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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